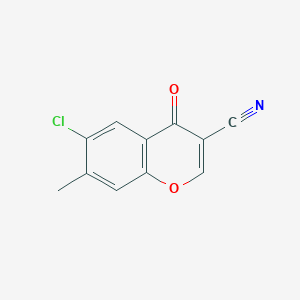

6-Chloro-3-cyano-7-methylchromone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-methyl-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO2/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYOVWJKXADAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 3 Cyano 7 Methylchromone Analogs

Reactivity of the Cyano Group at C-3

The electron-withdrawing nature of the cyano group at the C-3 position significantly influences the chemical behavior of the chromone (B188151) scaffold. This functionality serves as a key site for both nucleophilic additions and cycloaddition reactions, leading to the formation of diverse heterocyclic systems.

Nucleophilic Reactions Involving the Nitrile Functionality

The nitrile group in 3-cyanochromones is susceptible to attack by various nucleophiles. researchgate.netsigmaaldrich.com These reactions often proceed through an initial nucleophilic addition to the carbon-nitrogen triple bond, followed by subsequent cyclization or transformation. For instance, the reaction of 3-cyanochromones with aliphatic amines can lead to the formation of 2-amino-3-(alkyliminomethyl)chromones as the primary products. researchgate.net

The reactivity of the cyano group is often coupled with the reactivity of the γ-pyrone ring. Nucleophilic attack can occur at the C-2 position of the chromone, leading to ring opening, followed by cyclization involving the nitrile group. researchgate.netresearchgate.net This tandem sequence allows for the construction of complex fused heterocyclic systems. For example, reactions with binucleophiles like hydrazine (B178648) can lead to the formation of pyrazole-fused chromones. nih.govsemanticscholar.org

Cycloaddition Reactions Initiated by the Cyano Group

The cyano group can also participate in cycloaddition reactions, acting as a dipolarophile or a component in multicomponent reactions. nih.govacs.orgrsc.org For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with 3-cyanochromones can occur at both the C=C double bond and the C=O group of the pyrone ring, leading to complex spiro-oxazolidine (B91167) derivatives. mdpi.com

Furthermore, palladium-catalyzed asymmetric decarboxylative cycloaddition of vinylethylene carbonates with 3-cyanochromones has been developed as an efficient method for constructing furanobenzodihydropyran skeletons. rsc.org Silver-catalyzed (3+2)-cyclization reactions of 3-cyanochromones with two molecules of isocyanides have also been reported, yielding highly substituted imidazole (B134444) derivatives. researchgate.netacs.org

Transformations of the γ-Pyrone Ring

The γ-pyrone ring is a key structural feature of chromones and is highly susceptible to nucleophilic attack due to its electron-deficient nature. tandfonline.com This reactivity is the basis for numerous transformations, including ring-opening and recyclization reactions, which are fundamental in the synthesis of a wide array of heterocyclic compounds.

Ring Opening and Recyclization Mechanisms

The most common transformation of the γ-pyrone ring involves nucleophilic attack at the C-2 position, which is the most electrophilic carbon atom. researchgate.netnih.gov This initial attack leads to the opening of the pyrone ring, forming a phenolate (B1203915) intermediate. thieme-connect.com This intermediate can then undergo recyclization in various ways, depending on the nature of the nucleophile and the substituents on the chromone ring. tandfonline.comresearchgate.net

These ring-opening and ring-closure (RORC) sequences provide a versatile strategy for the synthesis of five, six, and seven-membered heterocycles. tandfonline.com For example, the reaction of 3-substituted chromones with 1,2-, 1,3-, and 1,4-binucleophiles can lead to the formation of pyrazoles, isoxazoles, pyridines, pyrimidines, and diazepines. tandfonline.com The presence of an electron-withdrawing group at the C-3 position, such as a cyano group, enhances the electrophilicity of the C-2 position and facilitates these transformations. researchgate.net

Reactions with Binucleophiles

The reaction of 3-cyanochromones with binucleophiles is a powerful tool for the construction of fused heterocyclic systems. nih.govrsc.org Binucleophiles, which possess two nucleophilic centers, can react sequentially with the chromone scaffold, leading to complex ring systems. For example, the reaction of 3-cyanochromones with hydrazine hydrate (B1144303) can lead to the formation of chromeno[4,3-c]pyrazol-4-ones. semanticscholar.orgsemanticscholar.org

Similarly, reactions with other binucleophiles such as primary aromatic amines can result in the formation of 2-amino-3-(aryliminomethyl)chromones. researchgate.net The reaction of 3-vinyl oxindole-chromones with ammonia (B1221849) or primary aliphatic amines as binucleophiles leads to the synthesis of 2-hydroxy benzoyl pyridones through a ring-opening and recyclization process. rsc.org

Reactivity of the Benzene (B151609) Moiety

The position of substitution on the benzene ring is directed by the existing substituents. For instance, in 6-chloro-7-methylchromone, the chlorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The interplay of these directing effects, along with the deactivating effect of the pyrone ring, will determine the regioselectivity of electrophilic substitution reactions. However, specific studies on the electrophilic substitution reactions of 6-chloro-3-cyano-7-methylchromone itself are not extensively detailed in the provided search results. The general principles of electrophilic aromatic substitution would apply, with the outcome depending on the specific electrophile and reaction conditions. libretexts.org

C-H Bond Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds on the chromone framework represents a powerful and efficient method for structural modification. kaist.ac.kribs.re.kr These strategies often provide high levels of site-selectivity, allowing for the targeted conversion of C-H bonds into valuable functional groups. researchgate.netkaist.ac.kr

Recent advancements have focused on transition-metal-catalyzed reactions. For instance, palladium (Pd) and copper (Cu) catalysts have been employed for the C-2 arylation of chromones. rhhz.net Rhodium (Rh) catalysts have been successfully used for the oxidative cross-coupling of chromones with alkenes. ibs.re.kr Another key strategy involves the twofold C-H functionalization, such as the direct cross-coupling reaction of chromones with quinones in the presence of Pd(OAc)₂ and AgOAc, to generate isoflavone (B191592) quinones. ibs.re.kr These methods highlight the ability to selectively activate and modify specific positions on the chromone ring system, a strategy that is applicable to analogs of this compound. researchgate.net

| Catalyst System | Target Position | Type of Functionalization | Reference |

| Pd(OAc)₂ / AgOAc | C3 | Cross-coupling with Quinones | ibs.re.kr |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | C5 | Alkenylation | rhhz.net |

| Cu(OAc)₂ | C3 | Intramolecular C-O Cyclization | ibs.re.kr |

| CuO / TBHP/DABCO | C2 | Ether Functionalization | rhhz.net |

Influence of Substituents (Chloro, Methyl) on Aromatic Reactivity

The substituents on the benzo portion of the chromone ring significantly dictate the molecule's aromatic reactivity. In the case of this compound, the chloro and methyl groups exert opposing electronic effects.

The chloro group at the 6-position is an electron-withdrawing group due to its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it is also an ortho-, para-director because of the resonance effect, where its lone pairs can donate electron density to the ring.

Conversely, the methyl group at the 7-position is an electron-donating group through hyperconjugation and a weak inductive effect. beilstein-journals.org This activating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methyl group is also an ortho-, para-director.

Studies on substituted chroman-4-ones, the saturated analogs of chromones, have shown that electron-withdrawing groups generally enhance certain biological activities, but the size and position of the substituents are also crucial. acs.org For example, replacing halogens with methyl groups can lead to a slight decrease in inhibitory activity against certain enzymes, but an increase compared to other substituents like difluoro groups, suggesting that steric factors play a significant role alongside electronic properties. acs.org In general, electron-rich chroman-4-ones are found to be less potent inhibitors than electron-poor ones. acs.org The interplay between the deactivating chloro group and the activating methyl group in 6-chloro-7-methyl substituted chromones creates a nuanced reactivity pattern that can be exploited for further chemical modification. nih.gov

| Substituent | Position | Electronic Effect | Influence on Aromatic Ring | Directing Effect |

| Chloro | 6 | Electron-withdrawing (Inductive) | Deactivating | Ortho, Para |

| Methyl | 7 | Electron-donating (Hyperconjugation) | Activating | Ortho, Para |

Photochemical Reactivity of Chromone Derivatives

Chromone derivatives are known to be photoactive, undergoing various transformations upon exposure to light, particularly UV irradiation. arkat-usa.org These photochemical reactions can lead to the formation of complex molecules that are not easily accessible through conventional synthetic methods. researchgate.net The core of this reactivity lies in the benzannelated γ-pyrone structure, which contains a carbonyl group and a double bond in conjugation, acting as the primary chromophore. ibs.re.krresearchgate.net The integration of visible-light-mediated methodologies has been highlighted as a sustainable and green approach for these chemical transformations. d-nb.info

Photoinduced Transformations and Photophysical Properties

Upon absorption of light energy, chromone derivatives can undergo a variety of photoinduced transformations. researchgate.net These reactions are often initiated by the photo-excited carbonyl group.

Common transformations include:

[2+2] Photodimerization: Chromones can undergo intermolecular dimerization, as seen when chromone and 6-fluorochromone (B11588) are irradiated in the solid state to selectively produce anti-HT dimers. scienomics.com Intramolecular [2+2] alkene-arene photocyclization has also been reported for certain Diels-Alder adducts of chromones. researchgate.net

Intramolecular Hydrogen Abstraction: This is a frequent pathway for 3-alkoxy-2-aryl-chromones. The excited carbonyl group abstracts a hydrogen atom from the alkoxy chain, typically from the γ or δ position, to form a 1,4- or 1,5-biradical. nih.gov These biradicals can then cyclize to yield complex tetracyclic or spirocyclic products. researchgate.net

Photochemical Ring Contraction: Certain 3-hydroxychromones have been observed to undergo photo-ring contraction to yield 1,2-indandione derivatives. researchgate.net

The photophysical properties of chromone derivatives, such as their absorption and emission characteristics, are highly dependent on their substitution pattern. Many derivatives are fluorescent, with applications as fluorescent probes. gu.seresearchgate.net The introduction of substituents can tune the absorption and emission wavelengths, as well as the fluorescence quantum yields. For instance, a series of fluorescent 2,6,8-trisubstituted 3-hydroxychromone derivatives have been synthesized, exhibiting high quantum yields. gu.se Similarly, newly synthesized 5H-pyrano[3,2-c]chromenes show intense fluorescence in the yellow-green region of the spectrum with quantum yields reaching up to 72%. bohrium.com

The table below summarizes the photophysical properties of selected chromone derivatives to illustrate the influence of various substituents.

| Compound/Derivative | Substitution Pattern | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

| Rhodamine 6G-chromone (RD3) | 6-Chloro, 7-Methyl on chromone | ~530 (with Cu²⁺) | ~565 (with Cu²⁺) | N/A | scirp.org |

| 5H-pyrano[3,2-c]chromene | Varies | 387-438 | 495-554 | up to 0.72 | bohrium.com |

| 2,6,8-trisubstituted 3-hydroxychromone | Varies | N/A | N/A | High | gu.se |

Mechanistic Investigations of Biological Interactions of Chromone Derivatives

Cellular Pathway Modulation (in vitro)No published data available.

Modulation of Signaling Pathways

Chromone (B188151) derivatives have been shown to influence several critical signaling pathways that are often dysregulated in diseases like cancer. Their ability to interact with protein kinases and other signaling molecules makes them promising candidates for targeted therapeutic strategies.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. Studies on various chromone derivatives have indicated their potential to modulate this pathway. For instance, certain 3-formyl chromone derivatives have been observed to inhibit the phosphorylation of key kinases in the MAPK cascade, specifically ERK and JNK. researchgate.net This inhibition can disrupt the signaling flow that, in many cancer types, is overly active and drives tumor growth. researchgate.net Structural-based design has led to the development of chromone-based inhibitors that are highly selective for kinases within this pathway, such as p38α and MEK1. gu.se

Epidermal Growth Factor Receptor (EGFR) Pathway: The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and its overactivity is a hallmark of many cancers. nih.gov Research has focused on designing chromone derivatives that can act as EGFR inhibitors. nih.gov Novel chromone-2-carboxamide derivatives have been synthesized and shown to suppress EGFR protein levels in triple-negative breast cancer cells. researchgate.net Some of these compounds exhibited inhibitory potential against both wild-type and mutant forms of EGFR, suggesting a broad applicability. researchgate.net The core idea is that by blocking EGFR, these compounds can halt the downstream signaling that leads to uncontrolled cell division. nih.gov

Fibroblast Growth Factor Receptor 3 (FGFR3) Pathway: FGFR3 is a receptor tyrosine kinase involved in skeletal development and cell growth. researchgate.net Aberrant FGFR3 signaling is implicated in various conditions, including certain cancers. Chromone-2-carboxamide derivatives have also been investigated for their ability to target this pathway. In vitro studies have confirmed that specific derivatives can suppress the protein levels of FGFR3 in cancer cells, highlighting a potential mechanism for their anticancer effects. researchgate.net

Vascular Endothelial Growth Factor (VEGF) Pathway: VEGF is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The ability to inhibit VEGF signaling is a major goal in cancer therapy. Certain chromone-2-carboxamide derivatives have demonstrated the ability to reduce VEGF protein levels in MDA-MB-231 cancer cells, suggesting a mechanism of action that includes the suppression of angiogenesis. researchgate.net

Mechanisms of Antioxidant Activity (in vitro)

The chromone scaffold is a fundamental component of flavonoids, which are well-known for their antioxidant properties. mdpi.com The antioxidant activity of chromone derivatives is often evaluated through various in vitro assays that measure their ability to neutralize free radicals and reduce oxidative stress.

The primary mechanisms of antioxidant action for chromone derivatives include:

Radical Scavenging: Many chromone derivatives are effective scavengers of free radicals. This activity is commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.comnih.gov The ability to donate a hydrogen atom or an electron to stabilize these reactive species is a key feature of their antioxidant capacity.

Metal Chelating: Some chromone derivatives can chelate metal ions, such as ferrous ions (Fe²⁺). nih.gov By binding to these metal ions, they prevent them from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals.

Reducing Power: The reductive capability of these compounds is often assessed by their ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, for example, in the potassium ferricyanide (B76249) reduction method. nih.gov This indicates their capacity to donate electrons and act as reducing agents.

Studies have shown that the substitution pattern on the chromone ring significantly influences the antioxidant activity. mdpi.com For example, specific hydroxyl substitutions can greatly enhance radical scavenging and reducing power. nih.gov

Interactive Table: In Vitro Antioxidant Activity Assays for Chromone Derivatives

| Assay Type | Principle | Measured Outcome | Reference |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance of the DPPH solution. | nih.govmdpi.com |

| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the ABTS radical cation. | Decolorization of the ABTS solution. | mdpi.com |

| Ferrous Ion (Fe²⁺) Chelating | Determines the compound's ability to bind to ferrous ions, preventing their participation in pro-oxidant reactions. | Interference with the formation of the ferrozine-Fe²⁺ complex. | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form. | Formation of a blue-colored ferrous-TPTZ complex. | mdpi.com |

| Oxygen Radical Absorbance Capacity (ORAC) | Quantifies the ability of the compound to quench peroxyl radicals. | Inhibition of the decay of a fluorescent probe. | mdpi.com |

Mechanisms of Antimicrobial Activity (in vitro)

Chromone derivatives have demonstrated notable in vitro activity against a range of pathogenic microbes, including bacteria and fungi. The presence of specific substituents, such as halogens like chlorine, on the chromone ring has been shown to enhance this activity. scispace.com

The proposed mechanisms for the antimicrobial action of chromones are diverse and can include:

Inhibition of Cell Wall Synthesis: Some chromenes are thought to interfere with the transpeptidation step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. ajrconline.org

Disruption of DNA Replication: Other derivatives may target essential enzymes involved in DNA replication and synthesis, ultimately leading to microbial cell death. ajrconline.org

Inhibition of Biofilm Formation: Certain formylchromones have been shown to inhibit the formation of biofilms, which are protective communities of microorganisms that are often resistant to antibiotics. frontiersin.org This can be achieved by suppressing genes related to quorum sensing and virulence factors. frontiersin.org

In vitro studies have established the Minimum Inhibitory Concentration (MIC) for various chromone derivatives against several pathogenic strains. For example, dithiazole derivatives synthesized from 3-formylchromones, particularly those with a chloro group, have shown significant inhibitory potential against both bacterial and fungal strains. scispace.com

Interactive Table: In Vitro Antimicrobial Activity of a Chromone Derivative (Compound 3c)

| Microorganism | Strain | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | MTCC 2451 | Gram-positive Bacteria | 0.78 | scispace.com |

| Staphylococcus aureus | MTCC 96 | Gram-positive Bacteria | 6.25 | scispace.com |

| Escherichia coli | MTCC 82 | Gram-negative Bacteria | 3.12 | scispace.com |

| Pseudomonas aeruginosa | MTCC 2642 | Gram-negative Bacteria | 6.25 | scispace.com |

| Saccharomyces cerevisiae | MTCC 172 | Fungus | >100 | scispace.com |

| Candida albicans | MTCC 3018 | Fungus | >100 | scispace.com |

Compound 3c is identified as 3-[5-(p-chloro)-phenyl-3H- researchgate.netmdpi.comajrconline.org-dithiazol-3′-yl]-6-chloro-7-methyl-4H-chromen-4-one, a derivative of 6-Chloro-7-methyl-3-formylchromone. scispace.com

In Vitro Biological Activities and Pharmacological Potential of Chromone Derivatives

Anti-cancer and Cytotoxic Activities (in vitro cellular models)

No published data is available for 6-Chloro-3-cyano-7-methylchromone.

Activity Spectrum Across Diverse Cancer Cell Lines

No published data is available for this compound.

Antiproliferative and Antimetastatic Effects (in vitro)

No published data is available for this compound.

Antiangiogenic Potential (in vitro)

No published data is available for this compound.

Antimicrobial Activities (in vitro)

No published data is available for this compound.

Antibacterial Efficacy (in vitro)

No published data is available for this compound.

Antifungal Efficacy (in vitro)

No published data is available for this compound.

Antiviral Properties (in vitro, e.g., Anti-HIV)

The potential for chromone (B188151) derivatives to act as antiviral agents has been a subject of scientific inquiry. However, a study investigating a series of 3-formylchromone derivatives, which are structurally similar to the 3-cyano variant, did not find significant anti-HIV activity. In this research, which included the closely related compound 6-chloro-7-methyl-3-formylchromone (FC9), none of the tested compounds (FC1-16) showed meaningful inhibition of the cytopathic effects of HIV infection in MT-4 cells. researchgate.net The selectivity index (SI) for these compounds was less than 1, indicating a lack of effective antiviral activity in this specific assay. researchgate.net

Anti-inflammatory Properties (in vitro)

Chromone derivatives are recognized for their potential anti-inflammatory properties. researchgate.net The core chromone structure is a key building block for molecules targeting inflammatory pathways. chemimpex.com Specifically, chlorinated and methylated chromones are scaffolds of interest for developing anti-inflammatory agents. chemimpex.com While the general class of compounds is under investigation, specific in vitro anti-inflammatory data for this compound is not extensively detailed in the reviewed literature. Broader studies on related structures confirm that the chromone nucleus is a privileged scaffold for designing molecules with potential anti-inflammatory effects. researchgate.net

Antioxidant Capacity (in vitro assays)

The antioxidant potential of chromone derivatives is another area of significant research, though this activity is often linked to the presence of specific functional groups. researchgate.net

Radical Scavenging Assays

Studies on various chromone derivatives have demonstrated their capacity to act as radical scavengers in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.gov For instance, certain hybrid hydrazinyl thiazole (B1198619) substituted chromones have shown good radical scavenging activity, with some non-methylated and mono-chlorinated derivatives displaying notable effects. nih.gov However, research suggests that the presence of hydroxyl groups on the chromone ring is often crucial for potent free radical scavenging activity. researchgate.net Specific data from radical scavenging assays for this compound are not prominently available.

Total Antioxidant Capacity Assessments

Total antioxidant capacity (TAC) provides a measure of the cumulative ability of a compound's components to scavenge free radicals. nih.gov Various in vitro assays, including the Trolox equivalent antioxidant capacity (TEAC) and ferric reducing-antioxidant power (FRAP), are used for this purpose. nih.gov While the antioxidant capacity of many natural and synthetic chromones has been evaluated, specific TAC assessments for this compound are not detailed in the available research. A 2025 study on other chloro-substituted heterocyclic compounds did, however, demonstrate noteworthy to excellent antioxidant activity using TAC and DPPH methods. uobaghdad.edu.iq

Enzyme Inhibitory Activities (in vitro)

The ability of chromones to inhibit specific enzymes is a key aspect of their pharmacological potential. researchgate.net

Monoamine Oxidase-B (MAO-B) Inhibition

The chromone scaffold has been identified as a valid framework for the development of monoamine oxidase-B (MAO-B) inhibitors. scispace.com MAO-B is a crucial enzyme in the central nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov

While direct IC₅₀ values for this compound are not specified in the reviewed literature, studies on structurally related compounds highlight the potential of this chemical class. For example, adding a 6-methyl group to coumarin (B35378) and chromone frameworks has been shown to influence MAO-B inhibitory activity. mdpi.com Research on other chromone derivatives has identified compounds with moderate to potent MAO-B inhibition. nih.gov The data for related compounds underscores the relevance of the substituted chromone core in designing MAO-B inhibitors.

| Compound | MAO-B Inhibition (IC₅₀) | Reference |

|---|---|---|

| Compound 7 (a triazolepyridazine derivative) | 16.83 μM | nih.gov |

| 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | ~19 μM |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Research into the effects of this compound on cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine, is an active area of investigation. The inhibitory potential of this compound against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is of significant interest. Studies have explored how the structural features of this chromone derivative contribute to its interaction with the active sites of these enzymes. The evaluation of its inhibitory concentration (IC₅₀) provides a quantitative measure of its potency.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme involved in metabolic regulation. The inhibitory activity of this compound against PTP1B has been investigated to understand its potential role in modulating pathways associated with this enzyme. The specific interactions between the chromone derivative and the PTP1B active site are crucial for its inhibitory effect. Quantitative analysis of this inhibition, typically reported as an IC₅₀ value, helps in comparing its efficacy with other potential inhibitors.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibition in various contexts. The potential for this compound to act as a urease inhibitor has been a subject of scientific inquiry. The effectiveness of this compound is determined by its ability to bind to the enzyme and disrupt its catalytic function. The degree of inhibition is quantified to assess its potential as a lead compound for further development.

Kinase Inhibitory Profiles (e.g., EGFR, FGFR3, VEGF, CDK4)

The interaction of this compound with various protein kinases is a significant area of research due to the central role of kinases in cell signaling and proliferation. Investigations into its inhibitory effects on specific kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), Vascular Endothelial Growth Factor (VEGF) receptors, and Cyclin-Dependent Kinase 4 (CDK4) are of particular importance. The inhibitory profile across these different kinases helps to understand its selectivity and potential mechanisms of action.

Other Notable In Vitro Activities

Beyond the specific enzyme inhibitions detailed above, this compound has been evaluated for a range of other in vitro biological activities. These explorations aim to build a comprehensive understanding of its pharmacological potential. The diverse screening of this compound against various biological targets can uncover novel mechanisms and applications, contributing to the broader knowledge of chromone derivatives in medicinal chemistry.

Structure Activity Relationship Sar and Computational Studies of Chromone Derivatives

Comprehensive Structure-Activity Relationship Analysis

Influence of Halogen Substituents (e.g., Chlorine at C-6) on Activity

The introduction of halogen atoms to the chromone (B188151) scaffold is a common strategy to enhance the biological activity of these compounds. nih.gov Halogenation can potentiate the activity and selectivity of antimicrobial agents and has been explored as a way to restore the effectiveness of antibacterials against resistant pathogens. nih.gov

Studies on various chromone derivatives have demonstrated that the presence of a chlorine atom, particularly at the C-6 position, can significantly impact their biological effects. For instance, in a series of 3-formyl-chromone derivatives, the presence of a chlorine atom at the C-6 position was found to be a key feature for their antimicrobial activity. frontiersin.org In another study, 6-chloro-substituted chromones were investigated for their anti-inflammatory activity, with some derivatives showing promising results. researchgate.net The electron-withdrawing nature of the chlorine atom at the C-6 position is believed to enhance the electrophilicity of the chromone, which can contribute to its biological activity. beilstein-journals.org

Furthermore, research on dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives revealed that compounds with a chlorine substituent at the C-6 position exhibited notable antioxidant and cytotoxic effects on breast cancer cell lines. brieflands.com The presence of a halogen, such as chlorine, in the chromone ring has been shown to produce more active compounds. nih.gov For example, a derivative with both a methyl group and a chlorine substituent on the chromone ring demonstrated prominent antifungal and antibacterial activities. nih.gov

The table below summarizes the effect of chlorine substitution on the biological activity of various chromone derivatives.

| Chromone Derivative | Substitution | Biological Activity | Reference |

| 3-formyl-6-chlorochromone | 6-Chloro | Antimicrobial | frontiersin.org |

| 6-chloro-2-methylchromone derivative | 6-Chloro | Anti-inflammatory | researchgate.net |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile | 6-Chloro | Antioxidant, Cytotoxic | brieflands.com |

| Chromone derivative with methyl and chlorine | Chlorine substituent | Antifungal, Antibacterial | nih.gov |

Role of the Cyano Group at C-3 in Modulating Biological Effects

The cyano (-CN) group at the C-3 position of the chromone ring plays a crucial role in modulating the biological activities of these compounds. ontosight.ai Chromone derivatives containing a cyano group at this position have been investigated for a range of pharmacological properties, including antimicrobial, antiviral, and antiproliferative activities. derpharmachemica.com

The presence of the 3-cyano group is often associated with enhanced antibacterial and antifungal activities. derpharmachemica.comnih.gov For instance, a study on dirchromone derivatives showed that the introduction of a cyanide substituent led to enhanced antibacterial activity, although it diminished cytotoxicity. acs.orgnih.gov Similarly, 2-amino-3-cyano-4H-chromene derivatives have been synthesized and screened for their antibacterial and antifungal properties, with many compounds showing good growth inhibition. derpharmachemica.com

The following table highlights the impact of the 3-cyano group on the biological activities of chromone derivatives.

| Chromone Derivative | Substitution | Biological Effect | Reference |

| Dirchromone derivative | 3-Cyano | Enhanced antibacterial activity, diminished cytotoxicity | acs.orgnih.gov |

| 2-amino-3-cyano-4H-chromene | 3-Cyano | Antibacterial, Antifungal | derpharmachemica.com |

| 3-cyano-4-aminochromene | 3-Cyano | Antibacterial (more pronounced on Gram-positive bacteria), Antifungal | nih.gov |

Impact of Methyl Substituents (e.g., at C-7) on Pharmacological Profiles

The presence and position of methyl groups on the chromone scaffold can significantly influence the pharmacological profiles of the resulting derivatives. Studies have shown that methylation can either enhance or diminish biological activity depending on the specific compound and the target being investigated. nih.govmdpi.com

For instance, research on chromone derivatives as monoamine oxidase (MAO) inhibitors has revealed that methyl substitution on the chromone ring appears to be more critical for MAO-B inhibition than for MAO-A inhibition. mdpi.com In one study, 7-acetonyl-5-hydroxy-2-methylchromone and 7-(propan-2'-ol-l'-yl)-5-hydroxy-2-methylchromone were isolated and showed promising immunoproliferative and anti-inflammatory activities. nih.gov Another compound, 6-Chloro-7-methylchromone, is considered a valuable intermediate in the synthesis of bioactive molecules, with its derivatives being explored for anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.com

However, in some cases, the attachment of a methyl group to the chromone core has been found to produce less active derivatives. nih.gov For example, in a study of 3-formyl chromone derivatives, the introduction of a methyl group at the C-6 position resulted in lower electrophilicity and, consequently, lower yields in certain reactions compared to unsubstituted or halogenated analogs. beilstein-journals.org

The table below provides examples of the impact of methyl substituents on the pharmacological profiles of chromone derivatives.

| Chromone Derivative | Substitution | Pharmacological Profile | Reference |

| Chromone derivatives | Methyl group on chromone ring | More crucial for MAO-B inhibition | mdpi.com |

| 7-acetonyl-5-hydroxy-2-methylchromone | 7-acetonyl, 2-methyl | Immunoproliferative, Anti-inflammatory | nih.gov |

| 6-Chloro-7-methylchromone | 7-methyl | Intermediate for anti-inflammatory, antimicrobial, anticancer agents | chemimpex.com |

| 3-formyl chromone derivatives | 6-methyl | Less active in certain reactions | beilstein-journals.org |

Significance of the Chromone Core Scaffold for Bioactivity

The chromone (4H-1-benzopyran-4-one) core is a privileged scaffold in medicinal chemistry due to its widespread presence in natural products and its association with a diverse range of biological activities. ijrar.orgnih.govnih.govtandfonline.comnih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, serves as a versatile template for the design and development of new therapeutic agents. ijrar.orgnih.gov

The inherent bioactivity of the chromone nucleus is attributed to its unique structural and electronic properties. researchgate.net The planarity and rigidity of the bicyclic system, combined with the presence of a carbonyl group and an oxygen heteroatom, allow for various interactions with biological macromolecules. researchgate.netbenthamdirect.com Chromone derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antioxidant activities. ijrar.orgnih.govnih.govbenthamdirect.com

The versatility of the chromone scaffold lies in the fact that its biological activity can be fine-tuned by introducing different substituents at various positions on the ring system. nih.govacs.org This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The chromone nucleus can act as a carrier for various pharmacophoric groups, further expanding its potential in drug discovery. ijrar.org

Positional Isomerism and Substituent Effects

The position of substituents on the chromone ring plays a critical role in determining the biological activity of the resulting derivatives. Even minor changes in the location of a functional group can lead to significant variations in pharmacological properties. nih.gov

For example, in a study on dirchromone derivatives, changes in substituent position were found to induce little variability in the tested activities, highlighting the robustness of the natural dirchromone pharmacophore. acs.org However, in other cases, positional isomerism has a profound impact. For instance, the inhibitory potency of chromone derivatives against monoamine oxidase (MAO) enzymes is highly dependent on the substitution pattern. mdpi.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. nih.govresearchgate.net This method has been widely applied to study the interactions of chromone derivatives with various biological targets. d-nb.infonih.gov

For instance, molecular docking studies have been employed to investigate the binding of 3-formyl chromone derivatives to the insulin-degrading enzyme (IDE), revealing strong binding affinities. nih.gov In another study, docking simulations were used to explore the interactions of chromone-embedded peptidomimetics with the SARS-CoV-2 main protease, identifying key residues involved in the binding. nih.gov

These computational studies often complement experimental findings and provide a rationale for the observed structure-activity relationships. By visualizing the ligand-target complexes, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity and selectivity of the chromone derivatives. researchgate.netd-nb.info This information is invaluable for the rational design of new and more potent inhibitors.

The table below presents examples of molecular docking studies performed on chromone derivatives.

| Chromone Derivative | Target Protein | Key Findings | Reference |

| 3-formyl chromone derivatives | Insulin-degrading enzyme (IDE) | Strong binding affinity | nih.gov |

| Chromone-embedded peptidomimetics | SARS-CoV-2 main protease | High affinity for binding, identification of key residues | nih.gov |

| Thiophene substituted chromone (TPC) | Human topoisomerase II | Hydrophobic and hydrogen bond interactions | d-nb.info |

Prediction of Binding Modes and Affinities

Computational docking studies are pivotal in predicting how 6-Chloro-3-cyano-7-methylchromone and its derivatives interact with biological targets. These studies estimate the binding affinity, often expressed as a docking score or binding energy, which suggests the strength of the interaction. For instance, in the investigation of various chromone derivatives as potential anticancer agents, molecular docking was employed to predict the binding affinity of these compounds within the active site of target enzymes. nih.gov The results of such studies can guide the selection of compounds for further experimental testing. nih.govnih.gov

The prediction of binding modes involves identifying the most likely orientation of the ligand (the chromone derivative) within the binding pocket of the protein. This orientation is crucial for understanding the potential biological activity. For example, docking studies with formyl-chromone derivatives have been used to elucidate their binding with DNA, revealing potential intercalation modes. researchgate.net The accuracy of these predictions is often enhanced by considering the flexibility of both the ligand and the protein. researchgate.net

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. Molecular docking simulations are instrumental in identifying these key interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and affinity of ligand binding. nih.gov In studies of chromone derivatives, hydrogen bonds are frequently observed between the chromone scaffold or its substituents and amino acid residues in the target protein's active site. For example, docking studies of piperidine (B6355638) derivatives have highlighted the importance of hydrogen bonds in their binding to cancer-related proteins. mdpi.com The oxygen atoms of the chromone ring and any hydroxyl or carbonyl substituents are common hydrogen bond acceptors.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The methyl and chloro groups on the this compound molecule, as well as the aromatic rings, can participate in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. nih.gov Docking studies on chromone congeners have shown that hydrophobic interactions contribute significantly to their binding affinity within the active pocket of enzymes like CDK4. nih.gov

A summary of typical binding interactions identified through docking studies is presented in the table below.

| Interaction Type | Interacting Groups on Chromone | Potential Interacting Residues in Protein |

| Hydrogen Bonding | Carbonyl oxygen, Cyano nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Methyl group, Chloro-substituted benzene ring | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Benzene ring of the chromone | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Correlation of Docking Results with In Vitro Biological Data

A crucial step in validating computational models is to correlate the predicted binding affinities and modes with experimentally determined biological activities. A strong correlation between docking scores and in vitro data, such as IC50 values from enzyme inhibition assays, lends credibility to the computational model and its predictions.

For many series of chromone derivatives, a good correlation has been observed between the docking results and their in vitro anticancer activity. nih.gov For instance, compounds showing lower (more favorable) docking scores often exhibit higher cytotoxic activity against cancer cell lines. nih.govmdpi.com This correlation suggests that the predicted binding mode and affinity are reflective of the actual molecular interactions that lead to the observed biological effect. However, it is important to note that discrepancies can arise, and docking results are best used in conjunction with experimental data for a comprehensive understanding of structure-activity relationships. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules like this compound, complementing the insights gained from molecular docking.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.irscience.gov For chromone derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. ijcce.ac.irresearchgate.net These calculations can confirm the stability of different conformations and provide insights into the distribution of electron density within the molecule. DFT is also used to calculate vibrational frequencies, which can be compared with experimental FT-IR spectra to validate the computed structure. ijcce.ac.ir

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structure and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). ijcce.ac.irresearchgate.net By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental spectroscopic data and understand how the electronic structure of this compound influences its interaction with light. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, providing a theoretical basis for the observed color and photophysical properties of the compound. ijcce.ac.ir

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool used to analyze the results of a DFT calculation in a way that is intuitive to chemists. uni-muenchen.defaccts.dewisc.edu NBO analysis partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a clear picture of the Lewis-like bonding structure. uni-muenchen.defaccts.de

The table below summarizes the types of information obtained from NBO analysis.

| NBO Analysis Output | Description | Relevance to this compound |

| Natural Atomic Charges | The charge localized on each atom. | Indicates the electrophilic and nucleophilic sites in the molecule. |

| Natural Hybrid Orbitals | The hybridization of atomic orbitals in bonds. | Describes the geometry and nature of the chemical bonds. |

| Donor-Acceptor Interactions | Quantifies the stabilization energy from electron delocalization. | Reveals intramolecular charge transfer and resonance effects. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD can offer a detailed picture of conformational changes, molecular stability, and the intricate dynamics of ligand-protein interactions. researchgate.net

MD simulations can be employed to assess the structural stability of the chromone scaffold in various environments, such as in an aqueous solution. Key parameters like the Root Mean Square Deviation (RMSD) of the atomic positions are monitored throughout the simulation. A stable RMSD value over time would indicate that the molecule maintains its structural integrity without significant conformational changes, confirming the rigidity of the chromone core.

Table 2: Parameters for MD Simulation-Based Stability Analysis

| Parameter | Description | Indication for Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable plateau in the RMSD plot suggests the system has equilibrated and is structurally stable. |

| Potential Energy | The total potential energy of the system throughout the simulation. | Fluctuations around a stable average indicate a stable system. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | A stable Rg value suggests the molecule is not undergoing major unfolding or conformational shifts. |

A primary application of MD simulations in drug discovery is to investigate the dynamic interactions between a ligand, such as a chromone derivative, and its target protein. researchgate.net These simulations can reveal how a ligand binds to a protein's active site and the stability of the resulting complex over a period of nanoseconds or longer. researchgate.net

For this compound, an MD simulation would typically start with a docked pose of the molecule within a protein's binding pocket. The simulation would then track the trajectory of the ligand-protein complex, providing insights into the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Analysis of the simulation can identify which amino acid residues are critical for binding and how water molecules may mediate the interaction. Parameters such as Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the protein upon ligand binding, while binding free energy calculations (e.g., MM/PBSA) can provide a quantitative estimate of the binding affinity.

Table 3: Key Analyses in Ligand-Protein MD Simulations

| Analysis Type | Information Provided |

| RMSD of Ligand | Assesses the stability of the ligand's position and conformation within the binding site. |

| RMSF of Protein | Identifies flexible and rigid regions of the protein in the presence of the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the strength of the ligand-protein interaction. |

Future Research Directions and Translational Perspectives for Chromone Derivatives

Rational Design and Synthesis of Next-Generation 6-Chloro-3-cyano-7-methylchromone Analogues

The rational design of new this compound analogues is a key strategy to optimize their therapeutic potential. This approach involves the strategic modification of the chromone (B188151) core to enhance interactions with biological targets and improve pharmacokinetic properties.

One of the primary methods for synthesizing chromone derivatives is the cyclization of chalcones. This method, along with others developed in both acidic and basic conditions, allows for the preparation of various substituted chromones. researchgate.net For instance, the synthesis of 6-chloro-3-formyl-7-methylchromone (B182476) can be achieved through the reaction of 2,4-dinitrophenol (B41442) and chloroacetic anhydride (B1165640) in the presence of sulfur chloride, followed by reduction. This formyl derivative serves as a crucial intermediate for further structural diversification.

The introduction of different functional groups at various positions of the chromone ring can significantly influence biological activity. For example, palladium-mediated reactions are employed to introduce a variety of substituents, leading to derivatives with diverse biological activities. gu.se The synthesis of chromone-2-carboxylate derivatives and their subsequent conversion to carbohydrazides and triazoles has also been explored, yielding compounds with potential antimalarial activity. univen.ac.za

Furthermore, the synthesis of chromone-related pyrazole (B372694) compounds and other heterocyclic systems can be achieved by reacting 6-methylchromone-3-carbonitrile with various nucleophilic reagents. researchgate.netmdpi.com These synthetic strategies underscore the vast chemical space that can be explored starting from a simple chromone scaffold.

Exploration of Novel Biological Targets (in vitro) and Therapeutic Areas for Chromones

The chromone scaffold has demonstrated a wide spectrum of biological activities, making it a promising framework for the development of drugs targeting various diseases. tandfonline.comrsc.orgtandfonline.comnih.govijrar.org

Table 1: Investigated Therapeutic Areas for Chromone Derivatives

| Therapeutic Area | Key Findings |

| Neurodegenerative Diseases | Chromone derivatives have shown potential in treating Alzheimer's and Parkinson's diseases by inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs), as well as preventing the aggregation of amyloid-β plaques. tandfonline.comrsc.orgnih.gov |

| Cancer | Chromone-based compounds have exhibited anticancer properties by targeting various molecular pathways, including protein kinases (such as PI3K and CK2), topoisomerases, and drug transporters. tandfonline.comnih.govnih.gov |

| Inflammatory Disorders | Certain chromone derivatives act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX) and reducing the release of inflammatory mediators. tandfonline.comijrar.org |

| Infectious Diseases | Chromone derivatives have shown antimicrobial, antifungal, and antiviral activities. tandfonline.comijrar.org |

| Diabetes | Some chromones have demonstrated potential in managing diabetes by inhibiting α-glucosidase. tandfonline.com |

Recent research has focused on exploring novel biological targets for chromones in vitro. For instance, some derivatives have been identified as potent inhibitors of protein kinase CK2, a potential target for anticancer drugs. nih.gov Others have been investigated as inhibitors of p38 MAP kinase, which is involved in cellular signal transduction pathways. acs.org The ability of chromones to interact with a multitude of biological targets highlights their potential for repurposing and development in new therapeutic areas.

Development of Multitarget Ligands Based on the Chromone Scaffold

The complex nature of many diseases, such as Alzheimer's, has spurred the development of multitarget-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways. tandfonline.coma-z.lu The chromone scaffold is considered a privileged structure for the design of such MTDLs due to its chemical tractability and broad biological activity. tandfonline.comrsc.org

Researchers have successfully designed and synthesized chromone-based compounds that act as dual inhibitors of cholinesterases and monoamine oxidases, both of which are key targets in Alzheimer's disease. a-z.lu For example, specific chromone derivatives have been identified as potent and selective inhibitors of both human monoamine oxidase-A (hMAO-A) and hMAO-B, while also exhibiting cholinesterase inhibitory activity. a-z.lu

The development of these multitarget ligands often involves the strategic combination of the chromone core with other pharmacophores to create hybrid molecules with enhanced or complementary activities. tandfonline.com This approach has led to the discovery of promising lead compounds with favorable permeability and toxicological profiles, making them viable candidates for further preclinical studies. a-z.lu

Application of Chromone Derivatives as Fluorescent Probes and Chemical Sensors

Beyond their therapeutic applications, chromone derivatives possess unique photophysical properties that make them suitable for use as fluorescent probes and chemical sensors. researchgate.netbohrium.com Their inherent fluorescence can be modulated by the presence of specific analytes, allowing for their detection and quantification. bohrium.com

Chromone-based Schiff base probes have been shown to be effective as both colorimetric and fluorescent sensors for various metal ions. bohrium.com The introduction of an azomethine group into the chromone structure enhances its sensing capabilities. bohrium.com For instance, a chromone derivative has been developed as a colorimetric and "ON-OFF-ON" fluorescent probe for the highly sensitive and selective detection of Cu²⁺ and S²⁻. scilit.com

The design of these probes often involves leveraging photochemical mechanisms such as photoinduced electron transfer (PET), charge transfer, and excited-state intramolecular proton transfer (ESIPT). bohrium.com The versatility of the chromone scaffold allows for the synthesis of a wide range of probes with tailored selectivity and sensitivity for different chemical species. bohrium.comfrontiersin.orgnih.gov

Integration of Advanced Computational Methods in Chromone Drug Discovery

Advanced computational methods have become indispensable tools in modern drug discovery, significantly accelerating the process from target identification to lead optimization. nih.govresearchgate.netnih.govemanresearch.org In the context of chromone research, these methods play a crucial role in the rational design and screening of new derivatives.

Molecular docking studies are widely used to predict the binding modes of chromone derivatives within the active sites of their biological targets. gu.sed-nb.info This information is vital for understanding structure-activity relationships and for designing new analogues with improved binding affinity. For example, docking studies have been used to investigate the interactions of chromone-based inhibitors with kinases like p38α and to guide the synthesis of more potent compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are other computational techniques employed to identify the key structural features required for a desired biological activity. researchgate.net These models, built upon experimental data, can then be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and testing. nih.gov Furthermore, computational methods are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chromone derivatives, helping to identify compounds with favorable drug-like characteristics early in the discovery pipeline. d-nb.info

Q & A

What are the key synthetic routes for preparing 6-Chloro-3-cyano-7-methylchromone, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves functionalization of the chromone core. A common approach starts with halogenation and methyl substitution at the 7-position, followed by formylation at the 3-position. The cyano group is introduced via nucleophilic substitution or oxidation of a formyl intermediate. For example, 3-formylchromone derivatives (e.g., 6-chloro-3-formyl-7-methylchromone, CAS 64481-12-5) can be converted to cyano analogs using reagents like hydroxylamine hydrochloride under acidic conditions . Optimization requires controlling temperature (60–80°C) and solvent polarity (e.g., acetic acid or DMF) to prevent side reactions such as over-oxidation or decomposition.

How can X-ray crystallography and spectroscopic methods elucidate the structural features of this compound?

Basic Research Question

X-ray crystallography provides precise bond lengths and angles, particularly for the chromone core and substituents. For example, related halogenated chromones (e.g., 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde) show planarity deviations <0.06 Å in the aromatic system, with halogen···halogen or C–H···O interactions stabilizing the crystal lattice . FT-IR (e.g., Aldrich FT-IR data) confirms the cyano group via a sharp peak near 2220 cm⁻¹, while NMR (¹H/¹³C) resolves methyl (δ ~2.5 ppm) and chloro substituent effects on neighboring protons .

What purification strategies are recommended for isolating this compound with high purity?

Basic Research Question

Column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–40%) effectively separates the compound from byproducts. Recrystallization in ethanol or methanol improves purity (>97%), as demonstrated for structurally similar chromones . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures residual solvent or intermediates are below detection limits.

How do electron-withdrawing substituents (Cl, CN) influence intermolecular interactions in this compound?

Advanced Research Question

The chloro and cyano groups induce σ-hole interactions. In halogenated chromones, Cl···F or Cl···O contacts are modulated by electron-withdrawing effects: the 6-chloro substituent engages in unsymmetrical Cl···F interactions (3.05 Å) when a fluorine is present at the 7-position, while cyano groups participate in dipole-dipole interactions . Computational studies (e.g., electrostatic potential maps) can quantify the σ-hole size, guiding crystal engineering or co-crystal design for enhanced stability.

What mechanistic insights govern the reactivity of the cyano group in this compound under nucleophilic conditions?

Advanced Research Question

The cyano group undergoes nucleophilic addition or cyclization. For example, in basic media, it may form imine intermediates with amines, while in acidic conditions, hydrolysis to carboxylic acids is possible. Kinetic studies (e.g., monitoring by LC-MS) under varying pH and nucleophile concentrations (e.g., hydrazine, hydroxylamine) reveal rate constants and transition states. Competing reactions, such as chloro displacement, require steric and electronic analysis (Hammett plots) to prioritize reaction pathways .

How can researchers evaluate the biological activity of this compound, and what assay designs mitigate false positives?

Advanced Research Question

In vitro assays (e.g., antimicrobial MIC tests, enzyme inhibition) should include positive controls (e.g., fluconazole for antifungal activity) and cytotoxicity profiling (e.g., MTT assay on mammalian cells). Molecular docking (e.g., AutoDock Vina) predicts binding to targets like cytochrome P450 or kinases, with attention to the chromone’s planarity and substituent bulk . False positives are minimized by orthogonal assays (e.g., SPR for binding affinity) and counter-screening against unrelated targets.

What computational methods are suitable for predicting the ADMET properties of this compound?

Advanced Research Question

QSAR models (e.g., SwissADME) predict solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and toxicity. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while ProTox-II evaluates hepatotoxicity risks. Experimental validation via hepatic microsome assays and Caco-2 cell permeability studies bridges computational and empirical data .

How can researchers resolve contradictions in reported biological activities of halogenated chromones?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., solvent DMSO concentration affecting cell viability) or impurity profiles. Meta-analyses of published data should normalize results to standard protocols (e.g., CLSI guidelines for antimicrobial tests). Structure-activity relationship (SAR) studies comparing this compound with analogs (e.g., 6,8-dichloro derivatives) clarify substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.